Gdc 0834

BTK inhibition mechanism Reversible kinase inhibitor Covalent vs reversible

Researchers modeling BTK-dependent signaling across species face unpredictable metabolic inactivation in human-derived systems-a gap that generic BTK inhibitors cannot address. GDC-0834 (CAS 1133432-49-1) is the definitive chemical probe for this challenge, offering a fully characterized AO-mediated amide hydrolysis profile (human liver cytosol CLint 0.511 mL/min/mg; AO substrate IC50 0.86-1.87 μM) absent from covalent or structurally distinct reversible BTK inhibitors. • Rat CIA model validated: 73% pBTK inhibition yields half-maximal efficacy; dose 30-100 mg/kg with pBTK as proximal PD biomarker. • Enantiomer-specific activity (R-active, S-inactive) with co-crystal structural support (PDB: 4OTF)-verify procurement by CAS number. • Reference compound for BTK C481S-mutant resistance studies due to reversible, ATP-competitive binding independent of Cys481.

Molecular Formula C33H36N6O3S
Molecular Weight 596.7 g/mol
CAS No. 1133432-49-1
Cat. No. B1663580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGdc 0834
CAS1133432-49-1
SynonymsGDC 0834
GDC-0834
GDC0834
N-(3-(6-(4-(1,4-dimethyl-3-oxopiperazin-2-yl)phenylamino)-4-methyl-5-oxo-4,5-dihydropyrazin-2-yl)-2-methylphenyl)-4,5,6,7-tetrahydrobenzo(b)thiophene-2-carboxamide
Molecular FormulaC33H36N6O3S
Molecular Weight596.7 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1NC(=O)C2=CC3=C(S2)CCCC3)C4=CN(C(=O)C(=N4)NC5=CC=C(C=C5)C6C(=O)N(CCN6C)C)C
InChIInChI=1S/C33H36N6O3S/c1-20-24(9-7-10-25(20)36-31(40)28-18-22-8-5-6-11-27(22)43-28)26-19-39(4)33(42)30(35-26)34-23-14-12-21(13-15-23)29-32(41)38(3)17-16-37(29)2/h7,9-10,12-15,18-19,29H,5-6,8,11,16-17H2,1-4H3,(H,34,35)(H,36,40)/t29-/m1/s1
InChIKeyCDOOFZZILLRUQH-GDLZYMKVSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GDC-0834: Reversible BTK Inhibitor Overview


GDC-0834 is an orally bioavailable, ATP-competitive, reversible small-molecule inhibitor of Bruton's tyrosine kinase (BTK), developed by Genentech and Gilead Sciences [1]. Discovered via structure-based design from the earlier clinical candidate CGI-1746, GDC-0834 retains CGI-1746's nanomolar potency and high selectivity while exhibiting significantly improved pharmacokinetic (PK) properties in preclinical animal models [2]. The compound advanced to a single-dose Phase I trial in healthy volunteers to evaluate human PK but did not progress further due to insufficient parent drug exposure resulting from species-specific amide hydrolysis [3].

Pathway Study
BTK signaling inhibition in preclinical rodent models; reversible ATP-competitive binding for target engagement studies
Metabolism Research
Species-specific aldehyde oxidase (AO) probe; validated amide hydrolysis liability for IVIVE model development
Enantiomer Control
R-enantiomer identity required for BTK inhibition; distinct CAS from racemate and S-enantiomer for stereochemical studies

Why GDC-0834 Cannot Be Substituted


BTK inhibitors are not functionally interchangeable due to divergent binding mechanisms (reversible vs. irreversible covalent), selectivity profiles across the TEC kinase family, and species-dependent metabolic fates. GDC-0834 differs critically from clinically approved BTK inhibitors such as ibrutinib and acalabrutinib in its reversible ATP-competitive binding mode, which precludes the irreversible off-target kinase engagement observed with covalent inhibitors [1]. Additionally, GDC-0834 undergoes extensive aldehyde oxidase (AO)-mediated amide hydrolysis in humans, leading to negligible systemic exposure—a metabolic liability not observed in rodents and not shared by covalent BTK inhibitors [2]. Consequently, substituting GDC-0834 with ibrutinib, acalabrutinib, or zanubrutinib in mechanistic studies would alter both on-target pharmacology and off-target kinase inhibition profiles, compromising experimental reproducibility and data interpretation.

BTK inhibitor class mismatch: Reversible binding mode and H3 pocket specificity differ from covalent inhibitors (ibrutinib, acalabrutinib); direct protocol transfer may yield divergent PD readouts.
Enantiomer identity risk: Only R-enantiomer (CAS 1133432-49-1) shows full BTK inhibition; racemate or S-enantiomer may substantially reduce potency and confound activity data.
Human AO metabolism liability: Extensive AO-mediated hydrolysis in human systems results in negligible exposure; cross-species PK interpretation requires species-specific metabolic context.

GDC-0834 Comparative Evidence & Differentiation


BTK Inhibition Potency vs. CGI-1746

GDC-0834 is a reversible ATP-competitive BTK inhibitor, whereas ibrutinib (PCI-32765), acalabrutinib (ACP-196), and zanubrutinib are irreversible covalent inhibitors that form a permanent bond with Cys481 in the BTK active site [1]. This mechanistic distinction carries pharmacological consequences: covalent inhibitors permanently disable BTK until new protein is synthesized and may irreversibly engage off-target kinases bearing homologous cysteines (e.g., ITK, EGFR, HER2, TEC), whereas GDC-0834's reversible binding allows dissociation from BTK and restores baseline signaling once free drug is cleared. For BTK inhibition potency, GDC-0834 exhibits IC50 = 5.9 nM (biochemical) and 6.4 nM (cellular), compared with ibrutinib IC50 = 0.5 nM and acalabrutinib IC50 = 3 nM .

BTK Biochemical IC50
Head-to-head
GDC-0834 IC50 5.9 ± 1.1 nM (biochemical); 6.4 nM (cellular pBTK)
vs. CGI-1746 reported equipotent (exact IC50 not specified)
Comparable potency in reported assay context
Cross-study comparable; structural modifications retained target engagement
BTK inhibition mechanism Reversible kinase inhibitor Covalent vs reversible

Preclinical PK Improvement vs. CGI-1746

GDC-0834 demonstrated excellent biochemical selectivity against a panel of 331 kinases, with only TEC-family kinase Bmx showing any appreciable inhibition, where a 3-fold difference in potency was observed relative to BTK [1]. In contrast, ibrutinib irreversibly inhibits multiple kinases carrying a cysteine in the homologous position to BTK Cys481, including ITK, EGFR, HER2, and HER4 [2]. Acalabrutinib shows preferential inactivation of HER2 and HER4. The selectivity for BTK over TEC in biochemical analyses was 1-1.5 for ibrutinib and 3.0-4.2 for acalabrutinib, indicating that all three compounds exhibit some TEC-family cross-reactivity but GDC-0834's reversible mechanism limits the functional consequence to transient rather than permanent inhibition [3].

Preclinical PK Profile
Reported
Significantly improved oral exposure in rodents vs. CGI-1746; in vivo pBTK IC50 1.1 μM (mouse), 5.6 μM (rat)
Supports rodent in vivo PK/PD studies
PK improvement derived from SAR optimization
Kinase selectivity profiling Off-target kinase inhibition TEC family kinases

In Vivo Anti-Arthritic Efficacy in Rat CIA Model

GDC-0834 was developed through systematic SAR optimization of the earlier clinical candidate CGI-1746. Structure-based design efforts targeting the solvent-exposed region and H3 binding pocket produced GDC-0834, which retained the potency and selectivity of CGI-1746 while exhibiting much improved pharmacokinetic properties in preclinical animal models [1]. The optimization successfully enhanced oral bioavailability and systemic exposure in rodents and dogs compared with CGI-1746, enabling robust preclinical efficacy evaluation in the rat collagen-induced arthritis model at oral doses of 30-100 mg/kg [2]. In PXB chimeric mice with humanized liver, GDC-0834 exhibited low clearance, suggesting favorable hepatic stability in a human-relevant model [3].

Rat CIA Model PD
Model context
73% pBTK inhibition required for half-maximal reduction in ankle swelling rate constant
Supports exposure-response modeling
Dose range 30–100 mg/kg p.o.; dose-dependent ankle swelling reduction
SAR optimization Preclinical pharmacokinetics CGI-1746 comparator

Aldehyde Oxidase Metabolic Liability

GDC-0834 demonstrates dose-dependent inhibition of BTK phosphorylation (pBTK-Tyr223) in vivo across two rodent species. In BALB/c mice, oral administration of 150 or 100 mg/kg GDC-0834 for 2 hours resulted in complete inhibition of pBTK-Tyr223 in blood, with mean inhibition values of 97% and 96%, respectively [1]. In rats, the in vivo IC50 for pBTK inhibition was determined to be 5.6 ± 1.6 μM [2]. The relationship between pBTK inhibition and therapeutic efficacy was quantified in the rat CIA model: simultaneous fitting of PK/PD data showed that 73% inhibition of pBTK was required to reduce the rate constant describing ankle swelling increase (kin) by half, establishing a quantitative efficacy threshold for BTK pathway blockade in inflammatory arthritis [3].

Human AO Hydrolysis
Reported
CLint 0.511 mL/min/mg protein (human liver cytosol); Phase I plasma
AO-dependent clearance; negligible human exposure
Select for AO metabolism and IVIVE research
Reversible Binding
Class-level
ATP-competitive; Cys481-independent binding vs. covalent inhibitors (ibrutinib) that lose >2000-fold potency on C481S mutation
May retain activity against C481S-mutant BTK
Direct C481S IC50 data not available; class-level inference
Enantiomer Identity
Data to verify
R-enantiomer (CAS 1133432-49-1): IC50 5.9 nM; racemate expected ~2-fold higher IC50 per unit mass
Verify CAS for active R-enantiomer
S-enantiomer activity not publicly reported; enantiomer-specific attribution review
In vivo pharmacodynamics pBTK target engagement BTK phosphorylation

Reversible Binding Mode in Resistance Models

GDC-0834 exhibits a favorable preclinical safety profile with a wide therapeutic window. No significant toxicity was observed in rats at doses up to 200 mg/kg, which represents 10× the therapeutic dose required for efficacy in the CIA model . Mild thrombocytopenia (platelet count reduction of 15%) was noted at 100 mg/kg and was reversible upon drug discontinuation [1]. hERG channel inhibition was minimal (27% at 10 μM), and the compound tested negative in genotoxicity assessments including Ames (TA98/100 strains; ± S9) and micronucleus tests (± S9) [2]. In contrast, ibrutinib carries clinical warnings for bleeding events (including Grade ≥3 hemorrhage in ~6% of patients), atrial fibrillation (5-16% incidence), and hypertension, adverse effects attributed partly to off-target kinase inhibition [3].

Reversible Binding
Class-level
ATP-competitive; Cys481-independent binding vs. covalent inhibitors (ibrutinib) that lose >2000-fold potency on C481S mutation
May retain activity against C481S-mutant BTK
Direct C481S IC50 data not available; class-level inference
Preclinical toxicology Safety margin Thrombocytopenia

Enantiomer-Specific BTK Inhibition

GDC-0834 undergoes extensive NADPH-independent amide hydrolysis to an inactive metabolite (M1) that is uniquely predominant in humans. In human liver microsomes, the maximum rate of M1 formation (Vmax) was substantially higher than in rat, dog, and monkey, while Km values were comparable across species, resulting in intrinsic clearance (Vmax/Km) that was 23- to 169-fold higher in human compared with preclinical species [1]. In human hepatocytes, M1 was the predominant metabolite, whereas in preclinical species, M1 appeared only in minor to moderate quantities [2]. In the single-dose Phase I trial, GDC-0834 plasma concentrations were below the limit of quantitation (<1 ng/mL) in most samples from subjects dosed orally at 35 and 105 mg, while substantial plasma concentrations of M1 were observed [3]. GDC-0834 was also shown to be a potent reversible inhibitor of six known aldehyde oxidase (AO) substrates with IC50 values ranging from 0.86 to 1.87 μM [4].

Enantiomer Identity
Data to verify
R-enantiomer (CAS 1133432-49-1): IC50 5.9 nM; racemate expected ~2-fold higher IC50 per unit mass
Verify CAS for active R-enantiomer
S-enantiomer activity not publicly reported; enantiomer-specific attribution review
Species differences in metabolism Aldehyde oxidase Amide hydrolysis

GDC-0834 Use Cases & Applications


Preclinical In Vivo Efficacy in Rodent Arthritis Models

GDC-0834 demonstrates dose-dependent efficacy in the rat collagen-induced arthritis (CIA) model at oral doses of 30-100 mg/kg, with quantifiable reduction in ankle swelling and morphologic pathology [1]. The established PK/PD relationship—73% pBTK inhibition required for half-maximal efficacy—enables precise dose selection for chronic efficacy studies in rodents where AO-mediated clearance is minimal [2].

Aldehyde Oxidase Metabolic Profiling

GDC-0834's reversible ATP-competitive binding and excellent selectivity (only Bmx among 331 kinases shows appreciable inhibition) make it the preferred tool compound for experiments where irreversible covalent modification of off-target kinases would confound data interpretation [1]. This is particularly critical in signaling studies involving T-cell receptor pathways where ibrutinib's ITK inhibition introduces artifacts [2].

BTK Inhibitor Resistance Mechanism Studies

GDC-0834 serves as a validated probe substrate for human aldehyde oxidase activity, with established IC50 values (0.86-1.87 μM) against six known AO substrates and well-characterized amide hydrolysis kinetics [1]. The 23- to 169-fold species difference in intrinsic clearance provides a benchmark for evaluating human-relevant AO metabolism in drug discovery programs developing amide-containing kinase inhibitors [2].

Enantiomer-Specific Pharmacology & QC Reference

The defined in vivo IC50 for pBTK inhibition (mouse: 1.1 μM; rat: 5.6 ± 1.6 μM) and demonstrated near-complete target engagement (97% inhibition at 150 mg/kg in mice) establish GDC-0834 as a reliable positive control for BTK target engagement assays in rodent blood and tissues [1]. This enables benchmarking of novel BTK inhibitors against a well-characterized reversible inhibitor with known PK/PD properties [2].

Application
Selection Property
Validation Focus
Rodent CIA Model PK/PD Studies
Oral bioavailability in rodents; characterized PK/PD relationship (pBTK biomarker)
pBTK target engagement threshold (73% inhibition); ankle swelling endpoint
Aldehyde Oxidase Substrate Probe
Human AO-specific amide hydrolysis; species-dependent metabolic lability
CLint in human liver cytosol; AO inhibitory activity; IVIVE model validation
BTK C481S Resistance Mechanism Studies
Reversible, ATP-competitive binding (Cys481-independent) vs. covalent inhibitors
Activity against C481S-mutant BTK; cross-resistance evaluation
Chiral Reference & QC
Enantiomer-specific BTK inhibition (R-configuration required); defined stereochemical system
CAS verification (1133432-49-1); enantiomeric purity; activity confirmation

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